N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
This compound is a complex indole-based carboxamide derivative featuring a 4,7-dimethoxy-1-methyl-1H-indole core linked via a 3-oxopropyl chain to a 2-(1H-indol-3-yl)ethylamino group. Its structure combines dual indole moieties, methoxy and methyl substituents, and a flexible amide-propanamide bridge. The dimethoxy groups may enhance solubility and electronic effects, while the methyl group at position 1 could influence steric interactions with target proteins.
Properties
Molecular Formula |
C25H28N4O4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-29-20(14-18-21(32-2)8-9-22(33-3)24(18)29)25(31)27-13-11-23(30)26-12-10-16-15-28-19-7-5-4-6-17(16)19/h4-9,14-15,28H,10-13H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
SLNDOCDIFDCUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions for these reactions include organic solvents, catalysts like palladium or copper, and varying temperatures depending on the specific reaction.
Scientific Research Applications
N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s indole moiety is significant in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tryptamine Derivatives: PDAT and PAT
- PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) and PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine) are tryptamine analogues with propane-diamine side chains.
- Key Differences: PDAT has dimethyl groups on the terminal amine, enhancing lipophilicity and steric bulk compared to PAT.
- Functional Implications: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), while PAT shows weaker activity due to the absence of methyl groups . The target compound’s carboxamide moiety may confer distinct inhibitory kinetics or substrate specificity compared to PDAT’s dimethylated amine.
Indole Acetamide Antioxidants (e.g., Compound 3a)
- Compound 3a: (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (from ).
- Structural Comparison: Feature Target Compound Compound 3a Core Structure 4,7-Dimethoxy-1-methylindole 1H-Indole-3-carbaldehyde oxime Side Chain Carboxamide-propanamide-ethylindole Chlorophenyl-acetamide Key Substituents Methoxy, methyl Chlorophenyl, hydroxyimino
- Functional Implications: Compound 3a demonstrates potent antioxidant activity (DPPH/FRAP assays) due to electron-withdrawing chloro and hydroxyimino groups stabilizing free radical scavenging .
Cycloheptylpropanamide Derivatives (e.g., Compound 8)
- Compound 8: (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide ().
- Structural Comparison: Feature Target Compound Compound 8 Indole Substitution 4,7-Dimethoxy-1-methyl Unsubstituted 1H-indole Side Chain Carboxamide-propanamide-ethylindole Butylamino-propanamide-cycloheptylpropyl Pharmacophore Dual indole system Single indole with bulky cycloheptyl
- The dual indole system in the target compound may enable multitarget interactions (e.g., enzyme inhibition and receptor modulation).
Biological Activity
The compound N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide , a derivative of indole, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in antibacterial and anticancer contexts.
Chemical Structure and Properties
The compound's chemical formula is , indicating a complex structure that includes multiple functional groups conducive to biological activity. The indole moiety is known for its role in various pharmacological effects, making this compound a subject of interest in medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds related to the indole structure have shown significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
- Minimum Inhibitory Concentration (MIC) values for similar indole derivatives have been reported as low as 0.98 μg/mL against MRSA, showcasing their potential as effective antimicrobial agents .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 | |
| 3k | MRSA ATCC 43300 | <1.00 | |
| 3d | Candida albicans | 7.80 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Various indole derivatives exhibit antiproliferative effects against several cancer cell lines.
- For instance, compounds synthesized from indole frameworks have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and others, with some exhibiting preferential suppression of rapidly dividing cells .
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of Protein Synthesis : Indoles can influence ribosomal functions and modulate protein synthesis pathways, contributing to their antibacterial and anticancer properties.
- Biofilm Disruption : Some studies suggest that indole derivatives can disrupt biofilm formation in bacteria, which is crucial for their virulence and resistance to antibiotics .
Study on Anticancer Activity
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several indole derivatives, including the compound , significantly inhibited tumor growth and induced apoptosis in cancer cells .
Study on Antibacterial Mechanisms
Another study focused on the antibacterial mechanisms of indole derivatives against MRSA. The research revealed that these compounds could inhibit the synthesis of bacterial alarmones, thus affecting bacterial stress responses and survival mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
